molecular formula C9H16N4O2 B13632590 Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13632590
M. Wt: 212.25 g/mol
InChI Key: QLLYACBPHQXGIE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a chemical compound with a molecular formula of C₉H₁₅N₃O₂ It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.

    Introduction of the Propanoate Group: The propanoate group can be introduced through esterification reactions involving ethyl alcohol and the appropriate carboxylic acid derivative.

    Methylation and Amination: The methyl and amino groups are introduced through alkylation and amination reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another triazole derivative with similar chemical properties.

    1,2,4-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring.

    Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A compound with a similar structure but lacking the methylamino group.

Uniqueness

Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to the presence of both the methylamino and triazole groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 2-methyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C9H16N4O2/c1-4-15-8(14)9(2,10-3)5-13-7-11-6-12-13/h6-7,10H,4-5H2,1-3H3

InChI Key

QLLYACBPHQXGIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=NC=N1)NC

Origin of Product

United States

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